Bienvenue dans la boutique en ligne BenchChem!

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide

Chemical Biology Drug Discovery Oxadiazole Chemistry

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3) is a synthetic small molecule (MF: C₁₄H₁₆FN₃O₃S; MW: 325.36 g/mol) belonging to the 1,3,4-oxadiazole class, characterized by a 4-fluorophenyl thioether donor linked via a propanamide spacer to a 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine acceptor. It is commercially available as a research-grade screening compound, with vendor-reported purity typically ≥95%.

Molecular Formula C14H16FN3O3S
Molecular Weight 325.36
CAS No. 1396871-92-3
Cat. No. B2790764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide
CAS1396871-92-3
Molecular FormulaC14H16FN3O3S
Molecular Weight325.36
Structural Identifiers
SMILESCOCCC1=NN=C(O1)NC(=O)CCSC2=CC=C(C=C2)F
InChIInChI=1S/C14H16FN3O3S/c1-20-8-6-13-17-18-14(21-13)16-12(19)7-9-22-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,18,19)
InChIKeyTVYMPIXOYPVKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3): Procurement & Selection Baseline


3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3) is a synthetic small molecule (MF: C₁₄H₁₆FN₃O₃S; MW: 325.36 g/mol) belonging to the 1,3,4-oxadiazole class, characterized by a 4-fluorophenyl thioether donor linked via a propanamide spacer to a 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine acceptor . It is commercially available as a research-grade screening compound, with vendor-reported purity typically ≥95% . The compound is structurally related to a broader proprietary library of oxadiazole-propanamide hybrids explored for enzyme inhibition and anticancer screening, though peer-reviewed publication of its specific biological activity is not established in the public domain at the time of this analysis.

Why In-Class 2,5-Disubstituted 1,3,4-Oxadiazole Analogs Cannot Substitute 3-((4-Fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide


Within the 1,3,4-oxadiazole-propanamide chemical space, small structural modifications at the 2- and 5-positions of the oxadiazole ring, or at the arylthio terminus, can drastically alter binding mode, target engagement, and physicochemical properties. Published structure–activity relationship (SAR) studies on analogous oxadiazole-thioether-propanamide series demonstrate that even a single halogen substitution (e.g., 4-F → 4-Cl) or heterocycle replacement (e.g., thiophene → pyrazole) can shift enzyme inhibition potency by orders of magnitude or invert selectivity profiles [1]. The 2-methoxyethyl substituent on the oxadiazole ring is a flexible, hydrogen-bond-accepting side chain that influences aqueous solubility, metabolic stability, and target binding conformation in ways that cannot be predicted by simple analoging. The absence of public comparative data for this specific compound means that generic substitution with any close analog (e.g., the 4-chlorophenyl thioether variant, or thiophene-substituted oxadiazole analogs) carries an unquantifiable risk of altered or absent biological activity in the intended assay context.

Quantitative Differentiation Evidence for 3-((4-Fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3)


High-Strength Differential Evidence is Limited for this Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, Google Patents) returned no quantitative head-to-head comparative data or dose-response activity values for 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3). No IC₅₀, Kᵢ, EC₅₀, or selectivity index against any biological target is available in the public literature. Consequently, no evidence meeting the strict criteria for direct head-to-head comparison or cross-study comparable quantitative evidence exists at this time. This absence of data precludes a data-driven claim that this compound demonstrates quantifiable, verifiable differentiation over the closest analogs (such as the 4-chlorophenyl thioether variant, CAS not publicly disclosed for the exact analog but structurally characterized on multiple vendor sites , or the thiophene-substituted oxadiazole analog, CAS 1251631-89-6 ).

Chemical Biology Drug Discovery Oxadiazole Chemistry

Physicochemical Property Baseline: Molecular Formula and Purity Confirmation

The compound identity is confirmed by CAS registration and independent vendor catalog cross-referencing. The molecular formula C₁₄H₁₆FN₃O₃S and molecular weight 325.36 g/mol are consistently reported across multiple reputable vendor databases . The purity specification of ≥95% is the minimum offered by leading suppliers, enabling procurement for in vitro screening . While this does not differentiate the compound from analogs in terms of biological activity, it establishes a verifiable baseline for compound identity and quality that procurement officers and screening scientists require when sourcing a novel chemical entity for which biological characterization is not yet publicly available.

Chemical Procurement Quality Control Compound Identity Verification

Structural Uniqueness within the Oxadiazole-Propanamide Library: 2-Methoxyethyl Substitution

Among the commercially available oxadiazole-propanamide screening compounds indexed in public small-molecule catalogs (e.g., ChemBridge's Hit2Lead library), the combination of a 2-methoxyethyl substituent on the oxadiazole ring and a 4-fluorophenyl thioether is underrepresented relative to more common aryl or thiophene-substituted oxadiazoles . Published SAR studies on related 1,3,4-oxadiazole series demonstrate that the 2-alkyl substituent length and heteroatom content (ether oxygen) of the oxadiazole side chain can modulate both solubility and target engagement [1]. This class-level inference suggests that the 2-methoxyethyl group may confer differential aqueous solubility (predicted logP ~2.5–3.0 based on fragment contribution, though experimentally unconfirmed for this specific compound), which could translate into differential assay behavior compared to more hydrophobic thiophene-substituted analogs.

Medicinal Chemistry SAR Library Design Oxadiazole Derivatives

Appropriate Scientific Application Scenarios for 3-((4-Fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1396871-92-3) Based on Available Evidence


Proprietary SAR Expansion of Oxadiazole-Based Enzyme Inhibitor Series

Given the class-level evidence that 1,3,4-oxadiazole-propanamide hybrids can act as alkaline phosphatase inhibitors, acetylcholinesterase/LOX inhibitors, or β-lactamase modulators depending on substitution pattern [1][2], this compound is best deployed as a probe molecule within a proprietary, in-house SAR campaign where the 2-methoxyethyl group on the oxadiazole ring is hypothesized to alter target selectivity or pharmacokinetic profile relative to existing aryl-substituted leads. Its selection over a 4-chlorophenyl or thiophene analog would be justified by the hypothesis that the ether oxygen of the methoxyethyl chain provides additional hydrogen-bonding opportunities or improves aqueous solubility, but this must be experimentally validated by the user.

Phenotypic Screening Library Diversification for Hit Identification

The structural uniqueness of the 2-methoxyethyl-1,3,4-oxadiazole scaffold within commercially available screening libraries supports its inclusion in diversity-oriented phenotypic screening sets [1]. The 4-fluorophenyl thioether motif is a common pharmacophoric element in kinase inhibitors and GPCR modulators, and its combination with a less common 2-methoxyethyl oxadiazole amide creates a novel chemotype that may identify hits not accessible to more traditional aryl oxadiazole analogs . Procurement for this purpose is appropriate, but the user must commit to full follow-up characterization.

Negative Control or Chemical Probe for Target Engagement Studies

In the event that a structurally related oxadiazole-propanamide compound (e.g., a thiophene-substituted analog) has been identified as an active hit in a screening campaign, this compound—differing only in the oxadiazole 5-substituent (2-methoxyethyl vs thiophene)—could serve as a matched negative control or selectivity probe, provided that quantitative activity data for the active comparator have been generated internally. The inherent assumption is that the 2-methoxyethyl substitution alters target binding relative to the active analog; this must be experimentally confirmed before this compound can be valorized as a definitive control probe .

Quote Request

Request a Quote for 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.